molecular formula C20H20N2O4 B2973176 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide CAS No. 883956-11-4

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide

Cat. No. B2973176
M. Wt: 352.39
InChI Key: ACAYULBFKIWLSX-UHFFFAOYSA-N
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Description

“N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide” is a synthetic compound . It is related to Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, which has a molecular weight of 223.2683 . It is also related to N- (3,4-dimethoxyphenyl)acetamide, which has a molecular weight of 195.22 .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of a related compound involved adding 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP and anhydrous methylene chloride in a reaction flask .


Molecular Structure Analysis

The molecular structure of related compounds can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include stirring reactions at room temperature . The reactions often involve the use of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 223.2683 , a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a flash point of 200.8±25.9 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide is utilized in the synthesis of isoquinolines, such as the high-yielding cyclisation to create tetrahydropyrrolo[2,1-a]isoquinolin-5(1 H )-one, which can be further reduced to (±)-crispine A (King, 2007).
  • Structural Aspects : Study of structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shows interesting properties like fluorescence emission and structural formations (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Research

  • Antitumor Activity : Certain quinazolinone analogues, which are structurally similar to N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide, have demonstrated significant antitumor activity. This includes broad spectrum activity against various cancer cell lines and inhibition of key enzymes like B-RAF kinase (Al-Suwaidan et al., 2016).
  • Neuroprotective Effects : A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, suggesting potential neuroprotective applications in conditions like Japanese encephalitis (Ghosh et al., 2008).

Analgesic and Anti-Inflammatory Research

  • Analgesic and Anti-Inflammatory Properties : Compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, which bear structural resemblance to N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide, have shown significant analgesic and anti-inflammatory effects in preclinical models (Yusov et al., 2019).

Molecular Docking and Design

  • Molecular Docking Studies : Research involving the docking of similar quinazolinone derivatives into key sites of biological interest, like the ATP binding site of EGFR-TK, indicates potential for drug design targeting specific molecular pathways (El-Azab et al., 2016).

Safety And Hazards

Related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(23)21-20-18(13-9-10-16(25-3)17(11-13)26-4)19(24)14-7-5-6-8-15(14)22(20)2/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAYULBFKIWLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

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